molecular formula C33H18N4S3 B8246875 5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile)

5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile)

Cat. No.: B8246875
M. Wt: 566.7 g/mol
InChI Key: SDKJERGMJWJILB-UHFFFAOYSA-N
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Description

5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile): is a complex organic compound characterized by the presence of benzene and thiophene rings linked through a nitrilotris structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to nitrilotris linkage formation. Common reagents used in these reactions include thiophene-2-carbonitrile and benzene derivatives. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions [2][2].

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biology and medicine, this compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics and energy storage .

Mechanism of Action

The mechanism of action of 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

  • 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
  • 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-methanol)

Uniqueness: Compared to similar compounds, 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) stands out due to its specific nitrilotris linkage and the presence of thiophene-2-carbonitrile groups. These features confer unique electronic and chemical properties, making it particularly valuable for applications in materials science and organic electronics .

Properties

IUPAC Name

5-[4-[4-(5-cyanothiophen-2-yl)-N-[4-(5-cyanothiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H18N4S3/c34-19-28-13-16-31(38-28)22-1-7-25(8-2-22)37(26-9-3-23(4-10-26)32-17-14-29(20-35)39-32)27-11-5-24(6-12-27)33-18-15-30(21-36)40-33/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKJERGMJWJILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C#N)N(C3=CC=C(C=C3)C4=CC=C(S4)C#N)C5=CC=C(C=C5)C6=CC=C(S6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H18N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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